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Compound of Interest

Compound Name:
1-(3-Azetidinyl)-4-piperidinol

dihydrochloride

CAS No.: 810680-60-5

Cat. No.: B1521734 Get Quote

Executive Summary & Analyte Profile
1-(3-Azetidinyl)-4-piperidinol is a critical bicyclic amine intermediate used in the synthesis of

Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs) and other bioactive heterocyclic

compounds. Its structure consists of a 4-hydroxypiperidine moiety linked via its nitrogen to the

C3 position of an azetidine ring.

Analytical Challenge: This molecule presents significant quantification challenges due to:

Lack of Chromophore: The absence of conjugated

-systems renders standard UV-Vis detection (254 nm) ineffective.

High Polarity: The presence of a secondary amine (azetidine), a tertiary amine (piperidine

linkage), and a hydroxyl group results in a low LogP (< 0), causing poor retention on

conventional C18 Reversed-Phase (RP) columns.

Basicity: Multiple basic centers can lead to severe peak tailing due to interaction with

residual silanols on silica-based columns.

Recommended Strategy:
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Primary Method (Trace/Impurity Analysis): HILIC-MS/MS (Hydrophilic Interaction Liquid

Chromatography with Tandem Mass Spectrometry).

Secondary Method (Assay/Process Control): Pre-column Derivatization with FMOC-Cl

followed by RP-HPLC-UV/FLD.

Physicochemical Profile
Property Value / Description

IUPAC Name 1-(Azetidin-3-yl)piperidin-4-ol

CAS No.
178311-52-9 (Free Base); 810680-60-5 (2HCl

Salt)

Formula

Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 156.23 g/mol (Free Base); 229.15 g/mol (2HCl)

pKa (Calc.) ~10.5 (Azetidine NH), ~8.5 (Piperidine N)

LogP -1.2 (Estimated)

Solubility
Highly soluble in water, methanol; insoluble in

hexane.

Method A: HILIC-MS/MS (The Gold Standard)
This method utilizes the hydrophilic nature of the analyte to achieve retention and separation

from matrix components, coupled with the sensitivity of Mass Spectrometry.

Chromatographic Conditions
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or equivalent (e.g., TSKgel

Amide-80).

Rationale: Amide phases provide excellent retention for polar amines via hydrogen

bonding and partition mechanisms, superior to bare silica for peak shape.

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
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Mobile Phase B: Acetonitrile (LC-MS Grade).

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Injection Volume: 2.0 µL.

Gradient Program:

Time (min)
%A (Aqueous
Buffer)

%B (Acetonitrile) Curve

0.0 10 90 Initial

1.0 10 90 Isocratic Hold

6.0 50 50 Linear Ramp

7.0 50 50 Wash

7.1 10 90 Re-equilibration

| 10.0 | 10 | 90 | End |

Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Ionization (ESI), Positive Mode.

Source Temp: 150°C.

Desolvation Temp: 400°C.

Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V.

MRM Transitions:
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Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Dwell Time
(ms)

ID

157.1 100.1 20 50
Quantifier
(Piperidine
ring fragment)

157.1 82.1 35 50 Qualifier

| 157.1 | 56.1 | 45 | 50 | Qualifier (Azetidine ring fragment) |

Sample Preparation (HILIC Compatible)
Stock Solution: Dissolve 10 mg of 1-(3-Azetidinyl)-4-piperidinol 2HCl in 10 mL of 50:50

Methanol:Water (1 mg/mL free base eq).

Working Standard: Dilute Stock to 10 µg/mL using 90:10 Acetonitrile:Water.

Critical: The sample diluent must match the initial mobile phase (high organic) to prevent

"solvent breakthrough" which causes peak splitting in HILIC.

Sample Extraction (if matrix is complex):

Precipitate proteins/salts with cold Acetonitrile (1:4 ratio).

Centrifuge at 10,000 x g for 10 min.

Inject supernatant directly.

Method B: FMOC-Cl Derivatization HPLC-UV
(Alternative)
For laboratories without MS, derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) is

recommended. FMOC-Cl reacts selectively and rapidly with the secondary amine on the

azetidine ring to form a stable, UV-active carbamate.
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The secondary amine (azetidine NH) is the primary nucleophile. The hydroxyl group is less

reactive under controlled pH.

Derivatization Protocol
Reagent A: 5 mM FMOC-Cl in Acetonitrile.

Buffer B: 0.2 M Borate Buffer, pH 9.0.

Quenching Solution: 0.2 M Glycine or 1% Adamantanamine (removes excess FMOC-Cl).

Procedure:

Mix 100 µL Sample + 100 µL Buffer B.

Add 200 µL Reagent A. Vortex immediately.

Incubate at Ambient Temperature for 5 minutes.

Add 50 µL Quenching Solution (to prevent FMOC-OH interference).

Inject 10 µL into HPLC.

HPLC-UV Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Detection: UV at 265 nm (FMOC absorption max).

Mobile Phase:

A: 0.1% Phosphoric Acid in Water.

B: Acetonitrile.[12]

Gradient: 30% B to 90% B over 15 minutes.

Retention: The FMOC-derivative will elute significantly later (hydrophobic) than the

underivatized polar matrix.
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Visual Workflows & Logic
Structural Logic & Analytical Decision Tree

Target: 1-(3-Azetidinyl)-4-piperidinol
(Polar, Basic, No UV)

Is Mass Spec Available?

Method A: HILIC-MS/MS
(High Sensitivity, Specificity)

Yes

Method B: Derivatization HPLC
(QC/Assay, UV detection)

No

Mechanism: Partitioning into
water-enriched layer on Amide surface

Mechanism: FMOC-Cl targets
secondary azetidine amine

Output: m/z 157.1 -> 100.1
LOD: < 1 ng/mL

Output: UV 265 nm
LOD: ~50 ng/mL

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate quantification method based on laboratory

capabilities.

HILIC Separation Mechanism[13]
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Retention Factors

Amide Stationary Phase
(Polar)

Stagnant Water Layer

Adsorbs H2O
Hydrogen Bonding

Mobile Phase
(90% ACN - Non-polar)

1-(3-Azetidinyl)-4-piperidinol
(Polar/Ionic)

Partitions In
(Retention)

Elutes

Ionic Interaction
(with residual silanols)

Click to download full resolution via product page

Figure 2: HILIC retention mechanism showing the partitioning of the polar analyte into the

water layer adsorbed on the amide surface.

Method Validation (ICH Q2 Guidelines)
To ensure "Trustworthiness," the following validation parameters must be met.

Parameter
Acceptance Criteria (Trace
Analysis)

Acceptance Criteria
(Assay)

Specificity
No interference at retention

time of analyte (MS or UV).

Resolution > 1.5 from all

impurities.

Linearity over 3 orders of magnitude. (80% - 120% of target).

Accuracy
80-120% Recovery (Spiked

Matrix).
98-102% Recovery.

Precision
RSD < 15% (at LOQ), < 5% (at

mid-range).
RSD < 2%.

LOD/LOQ
Signal-to-Noise > 3 (LOD) / >

10 (LOQ).
N/A
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Self-Validating System Check:

System Suitability Test (SST): Before every run, inject a standard at the LOQ level.

Pass: S/N > 10.

Pass: Retention time shift < 2%.

Internal Standard (IS): For LC-MS, use a deuterated analog (e.g., Piperidine-d10 or a

structural analog like 4-hydroxypiperidine-d5 if the specific IS is unavailable) to correct for

matrix effects.

Troubleshooting Guide
Issue: Peak Tailing (Asymmetry > 1.5)

Cause: Interaction between the basic amines and residual silanols on the silica surface.

Fix: Increase buffer ionic strength (raise Ammonium Formate to 20 mM) or lower pH to 3.0 to

suppress silanol ionization. Ensure the column is an "Amide" phase, not bare silica.

Issue: Split Peaks in HILIC

Cause: Sample solvent mismatch. Injecting water-rich samples into a high-ACN mobile

phase causes the analyte to "crash out" or travel faster than the solvent front.

Fix: Dilute samples with Acetonitrile to at least 80% organic content before injection.

Issue: Low Sensitivity in Derivatization Method

Cause: Incomplete reaction or hydrolysis of FMOC-Cl.

Fix: Ensure Borate buffer is fresh and pH is strictly 9.0. FMOC-Cl hydrolyzes in water;

prepare fresh in dry ACN daily.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Analytical Quantification of 1-(3-
Azetidinyl)-4-piperidinol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1521734#analytical-methods-for-1-3-azetidinyl-4-
piperidinol-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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